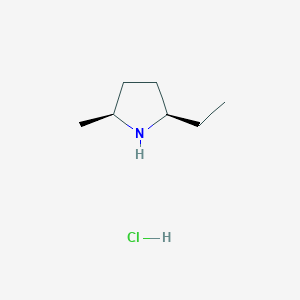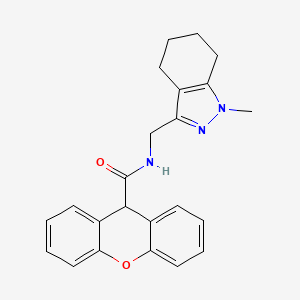![molecular formula C24H19F3N2O2 B2362925 4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one CAS No. 317822-15-4](/img/structure/B2362925.png)
4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzoyl group, a trifluoromethyl group, and a quinoxalinone group . These groups are common in many pharmaceuticals and agrochemicals due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the benzoyl group could undergo reactions like reduction or hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could increase its lipophilicity, which could influence properties like solubility and stability .
Scientific Research Applications
Photoinitiation in Free Radical Polymerization
A related compound, 3-Benzoyl-7-diethylamino-5-methyl-1-phenyl-1H-quinoxalin-2-one, is known for its effective role in dyeing free radical polymerization, acting as a photoinitiator. The rate of polymerization is influenced by the type of N-phenylglycine derivative used as an electron donor (Ź. Kucybala & J. Pa̧czkowski, 1999).
Antibacterial Activity
Methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, structurally similar to the compound , have shown potent inhibitory antibacterial activity against various bacterial strains, highlighting their potential in antimicrobial research (Y. Murthy et al., 2011).
Anticancer Properties
Quinoxaline derivatives like 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide have demonstrated growth-suppressive effects on human colon cancer cells through cell cycle arrest and apoptosis induction. This suggests potential applications in cancer therapy (H. Gali-Muhtasib et al., 2005).
Synthesis and Reactions
Various synthesis and reaction studies have been conducted on quinoxaline derivatives. For example, the preparation of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts and the synthesis of quinoxaline derivatives through different chemical reactions. These studies provide insights into the chemical properties and reactivity of quinoxaline compounds (S. Facchetti et al., 2016).
Synthesis, Structure, and Evaluation in Drug Development
The synthesis and structure of various quinoxaline derivatives have been explored extensively, with applications in drug development and evaluation. For instance, novel isoxazolequinoxaline derivatives have been synthesized and analyzed for their potential as anti-cancer drugs, using techniques like single crystal X-ray diffraction and molecular docking studies (N. Abad et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c1-16-22(30)28(15-17-11-13-19(14-12-17)24(25,26)27)20-9-5-6-10-21(20)29(16)23(31)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKIDUWUSJCONU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)



![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)


